Methyl 4-(2-(3-allylureido)ethyl)piperazine-1-carboxylate
Description
Methyl 4-(2-(3-allylureido)ethyl)piperazine-1-carboxylate is a synthetic piperazine derivative characterized by a methyl ester group at the 1-position of the piperazine ring, an ethyl linker at the 4-position, and a 3-allylurea substituent (Figure 1). Piperazine-based compounds are widely explored in medicinal chemistry due to their conformational flexibility, hydrogen-bonding capabilities, and ability to modulate pharmacokinetic properties.
Properties
IUPAC Name |
methyl 4-[2-(prop-2-enylcarbamoylamino)ethyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4O3/c1-3-4-13-11(17)14-5-6-15-7-9-16(10-8-15)12(18)19-2/h3H,1,4-10H2,2H3,(H2,13,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXKWDLAPSLZPEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCN(CC1)CCNC(=O)NCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-(3-allylureido)ethyl)piperazine-1-carboxylate typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Introduction of the Allylureido Group: The allylureido group can be introduced via acylation reactions using allyl isocyanate and appropriate amines.
Esterification: The final step involves the esterification of the piperazine ring with methacrylic anhydride or similar reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-(3-allylureido)ethyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The carbonyl group in the ester can be reduced to form alcohols.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Methyl 4-(2-(3-allylureido)ethyl)piperazine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound can be used in the development of polymers and advanced materials due to its unique structural properties.
Biological Studies: It can serve as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of Methyl 4-(2-(3-allylureido)ethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, particularly those involved in neurotransmission.
Pathways Involved: It may modulate signaling pathways by binding to receptor sites or inhibiting enzyme activity, leading to altered cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications in Piperazine Carboxylates
Ester Group Variations
- Ethyl 4-(2-(1H-indol-3-yl)ethyl)piperazine-1-carboxylate (304d): Replaces the methyl ester with an ethyl group and substitutes the allylurea with an indole-ethyl group .
- Ethyl 4-[3-[(3-bromophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carbonyl]piperazine-1-carboxylate : Features a bulkier quinazoline-sulfanylidene substituent and an ethyl ester. The bromophenyl group may increase lipophilicity, affecting membrane permeability .
Table 1: Ester Group and Substituent Comparisons
Piperazine Ring Modifications
- Ethyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate (3) : Replaces the piperazine ring with piperidine, reducing nitrogen content and altering basicity. The 2-methoxyphenyl group may enhance CNS penetration due to increased lipophilicity .
- tert-Butyl 4-(2-(prop-2-yn-1-yloxy)ethyl)piperazine-1-carboxylate : Introduces a tert-butyl ester and a propargyl ether substituent. The tert-butyl group improves metabolic stability, while the alkyne enables click chemistry applications .
Functional Group Comparisons
Urea vs. Sulfonamide and Amide Linkages
- Ethyl 4-[N-(4-chloro-2-methylphenyl)-N-(methylsulfonyl)glycyl]piperazine-1-carboxylate : Substitutes urea with a sulfonamide-glycine group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
